
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPT and has a molecular formula of C14H11N3OS.
作用機序
The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by inhibiting the growth and proliferation of the target cells. HPT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of bacterial enzymes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole have been studied in various in vitro and in vivo models. HPT has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. It has also been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. In animal models, HPT has been shown to exhibit low toxicity and high bioavailability.
実験室実験の利点と制限
The advantages of using 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole in lab experiments include its potent antimicrobial and antitumor activity, low toxicity, and high bioavailability. However, the limitations of using HPT include its low solubility in water, which makes it difficult to administer in vivo, and its limited stability under certain conditions.
将来の方向性
There are several future directions for research on 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole. These include:
1. Further studies on the mechanism of action of HPT to understand its mode of action in more detail.
2. Development of more efficient synthesis methods for HPT to improve its yield and purity.
3. Investigation of the potential use of HPT as an adjuvant therapy in combination with other drugs for the treatment of cancer.
4. Exploration of the potential use of HPT as a therapeutic agent for the treatment of bacterial infections.
5. Development of new formulations of HPT to improve its solubility and stability under different conditions.
In conclusion, 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a promising chemical compound that has shown significant potential in various fields of scientific research. Its potent antimicrobial and antitumor activity, low toxicity, and high bioavailability make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and formulations.
合成法
The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole involves the reaction between 2-acetylpyrazine and 2-aminothiophenol in the presence of a catalytic amount of acetic acid. The reaction occurs under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the reaction is around 60%.
科学的研究の応用
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. HPT has also been shown to possess antitumor activity against several cancer cell lines, including human breast cancer, colon cancer, and lung cancer.
特性
IUPAC Name |
2-(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-13(10-4-2-3-5-12(10)18)17-14(19-9)11-8-15-6-7-16-11/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULLDYWHHCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

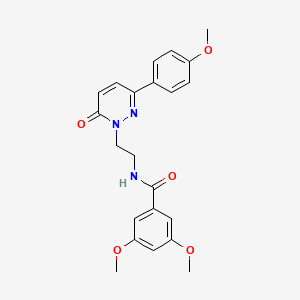
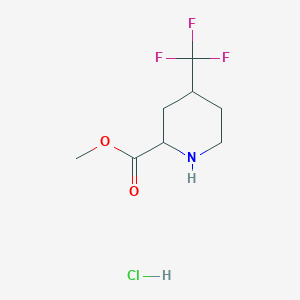
![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)
![4-Bromo-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2734496.png)
![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)
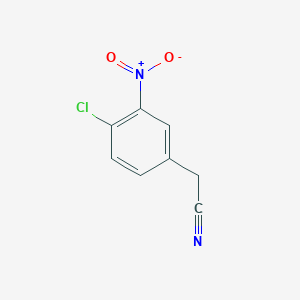
![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)
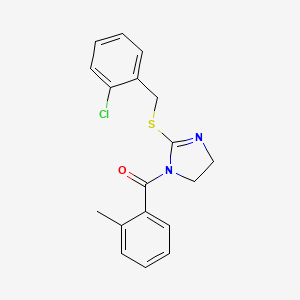

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)
![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)
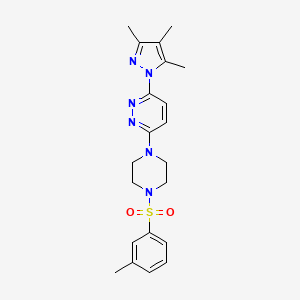
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)